molecular formula C12H11BrClN3O B2630932 N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide CAS No. 1803597-20-7

N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide

Cat. No.: B2630932
CAS No.: 1803597-20-7
M. Wt: 328.59
InChI Key: DUBSPRQZQBYFNL-UHFFFAOYSA-N
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Description

N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrazole ring substituted with a 2-bromophenylmethyl group and a chloroacetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of hydrazine derivatives with 1,3-diketones or β-keto esters to form the pyrazole ring.

    Introduction of the 2-Bromophenylmethyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the pyrazole ring is alkylated with 2-bromobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Chloroacetamide Moiety: The final step involves the reaction of the substituted pyrazole with chloroacetyl chloride in the presence of a base like triethylamine to form the desired chloroacetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloroacetamide moiety, where the chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The bromophenyl group can participate in oxidation reactions to form corresponding phenols or quinones, while reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Coupling Reactions: The pyrazole ring can engage in coupling reactions such as Suzuki-Miyaura or Heck reactions, allowing for the formation of complex biaryl structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon in the presence of hydrogen gas.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

    Substitution: Formation of azides, thiocyanates, or amides.

    Oxidation: Formation of phenols or quinones.

    Reduction: Formation of dehalogenated products or hydrogenated derivatives.

    Coupling: Formation of biaryl compounds or extended aromatic systems.

Scientific Research Applications

Chemistry

In chemistry, N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can serve as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the pyrazole ring and halogenated phenyl group is often associated with bioactivity.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and polymers. Its unique chemical structure allows for the design of materials with specific properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide
  • N-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide
  • N-{1-[(2-iodophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide

Uniqueness

Compared to its analogs, N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide exhibits unique reactivity due to the presence of the bromine atom, which can participate in specific halogen bonding interactions and influence the compound’s electronic properties. This can result in distinct biological activities and chemical behaviors, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-[(2-bromophenyl)methyl]pyrazol-3-yl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClN3O/c13-10-4-2-1-3-9(10)8-17-11(5-6-15-17)16-12(18)7-14/h1-6H,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBSPRQZQBYFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC=N2)NC(=O)CCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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